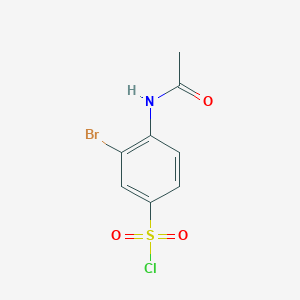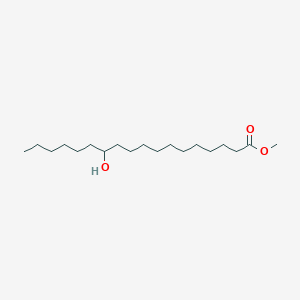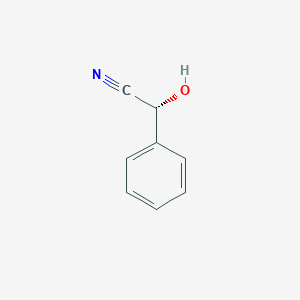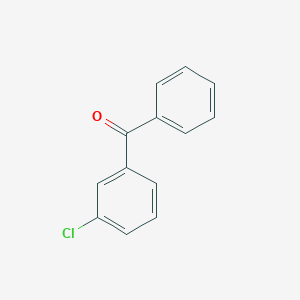
4-(4-Hydroxyphenyl)benzaldehyde
概要
説明
4-(4-Hydroxyphenyl)benzaldehyde is a compound that can be associated with a variety of chemical reactions and biological activities. It is structurally related to benzaldehydes, which are known to form dimers linked by C=O and C-H groups in their crystal structures and can engage in C-H...O hydrogen bonding, as seen in 4-phenyl-benzaldehyde . The hydroxy group on the phenyl ring can be involved in various chemical reactions, such as the allylboration of benzaldehyde, where CH...O hydrogen bonds play a crucial role . Moreover, the hydroxy group can be selectively protected, as demonstrated in the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde .
Synthesis Analysis
The synthesis of compounds related to 4-(4-Hydroxyphenyl)benzaldehyde can involve various strategies. For instance, the synthesis of azo-benzoic acids and their precursors, which include hydroxy-substituted benzaldehydes, utilizes spectroscopic techniques for characterization and confirms the structures through NMR, UV-VIS, and IR spectroscopy . Additionally, the synthesis of 4-hydroxybiaryl-2-carboxylates from α,β-unsaturated aldehydes and γ-phosphonyl crotonates demonstrates the incorporation of a hydroxy group during the reaction . Furthermore, the direct ortho C-H hydroxylation of benzaldehydes has been achieved using a transient directing group, showcasing the versatility of benzaldehydes in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives, including those with hydroxy substituents, can be elucidated using various spectroscopic and computational methods. The crystal structure of 4-phenyl-benzaldehyde, for example, reveals the presence of dimers and the importance of C-H...O hydrogen bonding . Computational studies, such as density functional theory (DFT), are also employed to optimize molecular structures and geometries, as seen in the study of azo-benzoic acids .
Chemical Reactions Analysis
4-(4-Hydroxyphenyl)benzaldehyde can undergo a range of chemical reactions. The presence of the hydroxy group can influence the reactivity and outcome of these reactions. For instance, the allylboration of benzaldehyde is controlled by CH...O hydrogen bonding . The compound can also participate in benzannulation reactions to form biaryl structures , and in the Knoevenagel–Doebner reaction under microwave irradiation to yield vinylphenols10. The hydroxy group can also be selectively protected to prevent its participation in certain reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Hydroxyphenyl)benzaldehyde and related compounds are influenced by their functional groups and molecular interactions. The hydroxy group can engage in hydrogen bonding, which affects the compound's solubility, boiling point, and melting point. The regioselective protection of hydroxy groups can alter these properties by making the compound more hydrophobic . Additionally, the reactivity of the aldehyde group can lead to various transformations, such as C-H hydroxylation , which can further modify the compound's properties.
科学的研究の応用
-
Microbial Production of Raspberry Ketone Precursor
- Scientific Field : Microbiology
- Application Summary : 4-(4-Hydroxyphenyl)benzaldehyde is used as a receptor in an enzymatic aldol reaction with acetone as a donor to generate 4-hydroxybenzylidene acetone, the direct precursor of raspberry ketone .
- Methods of Application : Different classes of microorganisms were tested in a medium containing mainly acetone and 4-hydroxybenzaldehyde. Of the microorganisms tested, only bacteria were able to synthesize significant amounts of 4-hydroxybenzylidene acetone .
- Results : The bacteria were able to synthesize between 15 to 160 mg/l of 4-hydroxybenzylidene acetone after 21 hours of bioconversion .
-
Enzymatic Production of Benzaldehyde
- Scientific Field : Biochemistry
- Application Summary : 4-(4-Hydroxyphenyl)benzaldehyde is used in an enzymatic process for the production of benzaldehyde from L-phenylalanine .
- Methods of Application : Four enzymes were expressed in Escherichia coli; L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .
- Results : A mutant form of 4-hydroxymandelate synthase was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% .
-
Synthesis of Other Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 4-Hydroxybenzaldehyde can react with dimethyl sulfate to produce anisaldehyde, react with acetaldehyde to produce p-hydroxycinnamaldehyde, and further oxidize to produce cinnamic acid .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
-
Antibiotic Evaluation
- Scientific Field : Pharmacology
- Application Summary : 4-(4-Hydroxyphenyl)benzaldehyde is used in the synthesis of novel triphenylamine chalcones, which have shown marked antimicrobial activity against various microorganisms .
- Methods of Application : Various substituted acetophenones, propiophenones and 4-(Diphenylamino)benzaldehyde were combined, using the Aldol condensation reaction to obtain eight novel triphenylamine chalcones .
- Results : The synthesized compounds showed minimum bactericidal concentration and minimum fungicidal concentration (MBC/MFC) effect against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans and Aspergillus niger at 50 µg/ml .
-
Precursor to Penicillins
- Scientific Field : Organic Chemistry
- Application Summary : 4-Hydroxybenzaldehyde is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins .
- Methods of Application : In the Dakin oxidation, 4-hydroxybenzaldehyde reacts with hydrogen peroxide in base to form hydroquinone .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Production of Other Spices and Pharmaceuticals
- Scientific Field : Food Science and Pharmaceutical Chemistry
- Application Summary : 4-Hydroxybenzaldehyde is used as an intermediate in the production of other spices, pharmaceutical raw materials, and in the production of dehydrepinephrine hydrochloride, adrenaline, quinine, etc .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Antioxidant Activity
- Scientific Field : Pharmacology
- Application Summary : 4-Hydroxybenzaldehyde has been shown to have antioxidant activity . It is found in the orchids Gastrodia elata, which is used in traditional medicine .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Regulator of Plant Growth
- Scientific Field : Plant Biology
- Application Summary : 4-Hydroxybenzaldehyde has been shown to be a regulator of plant growth .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Complex Molecules
- Scientific Field : Organic Chemistry
- Application Summary : Benzaldehyde and its derivatives are versatile building blocks in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives . 4-Hydroxybenzaldehyde can be used in these syntheses .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
4-(4-Hydroxyphenyl)benzaldehyde is used for research and development purposes only and is not intended for medicinal, household, or other uses . The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life .
将来の方向性
The future directions of 4-(4-Hydroxyphenyl)benzaldehyde research could involve further exploration of its synthesis methods and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is a promising area of research . Additionally, the development of new resonant structures for azo pyridinium salts, which are related to 4-(4-Hydroxyphenyl)benzaldehyde, could be another interesting direction .
特性
IUPAC Name |
4-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJPGMZEAYDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374729 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)benzaldehyde | |
CAS RN |
100980-82-3 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)









![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)